2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide
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Overview
Description
2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide typically involves the condensation of a benzyl-substituted pyrazine derivative with phenylacetamide. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acid or base catalysts to facilitate the condensation reaction.
Temperature: Moderate temperatures (50-100°C) to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization or chromatography may be used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the pyrazine ring, potentially forming hydroxyl derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the phenyl or benzyl groups, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the benzyl group could yield benzaldehyde, while reduction of the carbonyl groups could produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide would depend on its specific biological target. Generally, pyrazine derivatives may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-methylacetamide: Similar structure with a methyl group instead of a phenyl group.
2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-ethylacetamide: Similar structure with an ethyl group instead of a phenyl group.
Uniqueness
2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(4-benzyl-2,3-dioxopyrazin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-17(20-16-9-5-2-6-10-16)14-22-12-11-21(18(24)19(22)25)13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYRMANXDUTGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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